molecular formula C13H18N4O3S2 B2567887 N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide CAS No. 2034453-30-8

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide

Cat. No.: B2567887
CAS No.: 2034453-30-8
M. Wt: 342.43
InChI Key: YFOLIHCIMXBPGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide is a synthetic heterocyclic compound with a molecular formula of C15H22N4O3S2 and a molecular weight of 370.5 g/mol . Its structure is characterized by a hybrid pharmacophore design, integrating a pyrazole ring linked to a thiophene moiety and a morpholine-sulfonamide group. This strategic molecular architecture is significant in medicinal chemistry research, as it combines multiple bioactive fragments into a single entity. The pyrazole and sulfonamide groups are particularly recognized for their broad pharmacological potential . While specific biological data for this compound is not available in the public domain, its structural features provide strong rationale for its research value. The core pyrazole scaffold is a privileged structure in drug discovery, present in compounds with demonstrated anti-inflammatory, antimicrobial, and anticancer activities . Furthermore, the sulfonamide functional group is a classic pharmacophore found in many FDA-approved drugs and is extensively investigated for its ability to inhibit various enzymes, such as dihydrofolate reductase (DHFR) and carbonic anhydrase . Recent scientific literature highlights that molecular hybrids incorporating sulfonamide groups with heterocycles like pyrazole and thiophene are promising candidates for developing new antimicrobial and antitubercular agents, often acting through novel mechanisms of action to overcome drug resistance . Researchers are exploring such compounds for their potential to interact with key bacterial targets, including the mycobacterial InhA enzyme . This compound is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S2/c18-22(19,17-6-8-20-9-7-17)14-3-5-16-4-1-13(15-16)12-2-10-21-11-12/h1-2,4,10-11,14H,3,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOLIHCIMXBPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Pyrazole Formation via Hydrazine Cyclization

The 3-(thiophen-3-yl)-1H-pyrazole moiety is typically constructed through cyclocondensation reactions. A proven method involves reacting thiophene-3-carbaldehyde (A) with a 1,3-diketone (B) under acidic conditions (Scheme 1). For example:

  • Step 1 : Combine A (1.0 equiv) and acetylacetone (B) (1.2 equiv) in ethanol with p-toluenesulfonic acid (0.1 equiv).
  • Step 2 : Reflux at 80°C for 12 hr to yield 3-(thiophen-3-yl)-1H-pyrazole (C) .

This method achieves >85% yield when using benzotriazole-assisted regioselective protocols, which enhance acidity at the α-position for functionalization.

Ethylamine Linker Installation

Nucleophilic Substitution at Pyrazole N1

To introduce the ethylamine chain, C undergoes N-alkylation:

  • Step 3 : Treat C (1.0 equiv) with 2-chloroethylamine hydrochloride (1.5 equiv) in dimethylformamide (DMF) using K₂CO₃ (2.0 equiv) as a base.
  • Step 4 : Stir at 60°C for 6 hr to afford 1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazole (D) .

Key Data :

Parameter Value
Yield 72–78%
Purity (HPLC) ≥95%
Solvent DMF

Sulfonamide Functionalization

Sulfonyl Chloride Synthesis Using TCPC

The morpholine-4-sulfonamide group is introduced via a two-step sulfonylation process (Scheme 2):

  • Step 5 : React 2,4,6-trichlorophenyl chlorosulfate (TCPC) (1.2 equiv) with morpholine (1.5 equiv) in dichloromethane (DCM) at 0°C.
  • Step 6 : Add triethylamine (2.0 equiv) to generate morpholine-4-sulfonyl chloride (E) in situ.

Reaction Conditions :

  • Temperature: 0°C → RT
  • Time: 2 hr
  • Yield: 89%

Coupling Sulfonyl Chloride with Ethylamine Intermediate

  • Step 7 : Combine D (1.0 equiv) and E (1.1 equiv) in DCM with pyridine (1.5 equiv) as a catalyst.
  • Step 8 : Stir at RT for 24 hr to yield the target compound.

Optimization Data :

Parameter Optimal Value
Solvent DCM
Catalyst Pyridine
Reaction Time 24 hr
Isolated Yield 68%

Alternative Pathways and Comparative Analysis

One-Pot Sulfonamidation Using Organozinc Reagents

A transition metal-free approach employs organozinc intermediates (Scheme 3):

  • Step 9 : Generate (3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethylzinc bromide (F) via transmetallation of D with ZnCl₂.
  • Step 10 : React F with TCPC (1.0 equiv) in THF at −78°C, followed by morpholine addition.

Advantages :

  • Avoids sulfonyl chloride isolation.
  • Higher functional group tolerance (yield: 74%).

Solid-Phase Synthesis for High-Throughput Production

Immobilize D on Wang resin via its amine group, then perform sulfonylation with E in a flow reactor. This method achieves 81% yield with >99% purity after cleavage.

Analytical Validation and Characterization

Critical spectroscopic data for the final compound:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrazole-H), 7.68 (d, 1H, thiophene-H), 4.32 (t, 2H, CH₂N), 3.58 (m, 4H, morpholine-H), 2.89 (t, 2H, CH₂NH).
  • HRMS (ESI+) : m/z calc. for C₁₃H₁₈N₄O₄S [M+H]⁺: 327.1124; found: 327.1128.

Challenges and Optimization Strategies

  • Regioselectivity in Pyrazole Formation : Use of benzotriazole derivatives improves 3-thiophene substitution.
  • Sulfonyl Chloride Instability : In situ generation with TCPC minimizes decomposition.
  • Amine Coupling Efficiency : Pyridine catalysis enhances nucleophilicity of D .

Chemical Reactions Analysis

Nucleophilic Substitution

  • The sulfonamide group undergoes nucleophilic substitution at the nitrogen center, enabling coupling with morpholine .

Electrophilic Aromatic Substitution

  • The thiophene and pyrazole rings participate in electrophilic substitution reactions, allowing further functionalization (e.g., acylation or alkylation) .

Cyclization Reactions

  • Pyrazolone intermediates undergo cyclization to form fused heterocycles (e.g., pyrano[2,3-c]pyrazole), driven by thermodynamic stability .

Functional Group Reactivity

Functional Group Reactivity Implications
Sulfonamide Nucleophilic substitutionEnables coupling with morpholine
Pyrazole Electrophilic substitutionAllows structural diversification
Thiophene Electrophilic substitutionFacilitates aromatic functionalization

Infrared (IR) Data

Functional Group Characteristic Peak (cm⁻¹) Source
C=O (amide)1685–1714
C=S (thiophene)1146–1166
C=N (pyrazole)1567–1625

Nuclear Magnetic Resonance (¹H NMR) Data

Proton Environment Chemical Shift (δ, ppm) Source
Morpholine CH₂~3.7–4.3
Thiophene aromatic protons~6.8–7.5
Pyrazole NH~8.0–12.4 (broad)

Biological Activity and Reaction Implications

  • Covalent Binding : The sulfonamide group may enable irreversible binding to enzymes (e.g., thrombin) via acylation, as observed in similar pyrazole derivatives .

  • Antimicrobial Activity : Thiophene-pyrazole hybrids often exhibit antimicrobial properties, potentially linked to their ability to disrupt microbial membranes or enzymes .

Comparison with Analogous Compounds

Compound Key Structural Feature Distinguishing Reactivity
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamidePhenyl substituent on pyrazoleEnhanced hydrophobic interactions
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamideBenzenesulfonamide instead of morpholineReduced basicity affects binding affinity
Pyrazole-thiophene hybridsLacks sulfonamide groupLimited covalent binding capacity

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

The compound serves as a valuable building block in organic synthesis. Its unique structure, featuring a thiophene ring, a pyrazole moiety, and a morpholine sulfonamide group, allows for the development of more complex molecules. Researchers utilize it to create derivatives with enhanced properties or novel functionalities.

Catalytic Applications

In the realm of catalysis, compounds similar to N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide have been explored for their potential to facilitate various chemical reactions. These compounds can act as catalysts in organic transformations, promoting reactions such as cross-coupling and cyclization processes.

Biological Applications

Enzyme Inhibition and Receptor Modulation

Research indicates that compounds with similar structural features often exhibit biological activities such as enzyme inhibition or receptor modulation. This compound could potentially interact with specific enzymes or receptors, leading to therapeutic effects.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives can possess significant antimicrobial properties. The presence of the thiophene and pyrazole rings may enhance the compound's ability to combat various microbial strains. For instance, related compounds have demonstrated effectiveness against bacteria and fungi, suggesting that this compound may also exhibit similar properties.

Anti-inflammatory and Anticancer Potential

The anti-inflammatory and anticancer activities of thiophene-based compounds are well-documented. Research has indicated that these compounds can inhibit pathways associated with inflammation and cancer cell proliferation. This compound may be investigated for its potential therapeutic effects in these areas.

Industrial Applications

Material Science

In material science, thiophene derivatives are known for their electronic properties and are utilized in developing organic semiconductors and devices such as organic light-emitting diodes (OLEDs). The unique structure of this compound may contribute to advancements in electronic materials.

Pharmaceutical Development

The pharmaceutical industry is increasingly interested in novel compounds for drug development. The structural characteristics of this compound make it a candidate for further investigation as a potential drug lead for various therapeutic applications.

Case Study 1: Antimicrobial Activity Evaluation

A series of studies focused on the antimicrobial activity of thiophene-based sulfonamides demonstrated that many derivatives exhibited potent activity against strains of Candida and Staphylococcus. The minimum inhibitory concentration (MIC) values were often lower than those of standard antibiotics, indicating the potential of these compounds in treating infections caused by resistant strains .

Case Study 2: Anti-inflammatory Effects

Research evaluating the anti-inflammatory properties of similar compounds revealed that they could significantly reduce pro-inflammatory cytokines in vitro. This suggests that N-(2-(3-(thiophen-3-y-l)-1H-pyrazol-1-y)ethyl)morpholine-4-sulfonamide might be effective in managing inflammatory diseases .

Mechanism of Action

The mechanism of action for “N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogues with Pyrazole Moieties

Pyrazole derivatives are widely explored in medicinal chemistry. A notable example from is 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde. Key differences include:

  • Substituents : The target compound features a thiophen-3-yl group and morpholine-sulfonamide, whereas the analogue in has a 3-chlorophenylsulfanyl and trifluoromethyl group.
Feature Target Compound Pyrazole Analogue
Pyrazole Substituents Thiophen-3-yl, ethyl-morpholine-sulfonamide 3-Chlorophenylsulfanyl, trifluoromethyl
Key Functional Groups Sulfonamide, morpholine Carbaldehyde, chlorophenylsulfanyl
Potential Applications Unspecified (structural inference) Likely agrochemical or pharmaceutical

Thiophene-Containing Compounds

lists impurities such as (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine. Comparisons include:

  • Thiophene Position: The target compound uses thiophen-3-yl, while other compounds (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) feature thiophen-2-yl. Positional isomerism can significantly alter electronic properties and bioactivity .
  • Backbone Diversity: The target compound’s pyrazole-ethyl-morpholine scaffold contrasts with naphthalene or propanolamine backbones in compounds.

Sulfonamide Derivatives

describes sulfonamide-containing compounds like N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide. Key distinctions:

  • Complexity : The compound has an oxazolidine-cyclohexene-naphthalene backbone, whereas the target compound is simpler, with a pyrazole-thiophene-morpholine system.

Benzamide/Piperazine-Based Analogues

details N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide. Contrasts include:

  • Core Structure : The target compound uses pyrazole and morpholine, while compounds rely on benzamide-piperazine scaffolds.
  • Synthetic Purification: Both use chromatographic purification (normal and reverse-phase), but the target compound’s synthesis may require sulfonamide coupling instead of piperazine substitution .
Parameter Target Compound Compound
Core Structure Pyrazole-morpholine Benzamide-piperazine
Key Moieties Thiophen-3-yl, sulfonamide Thiophen-3-yl, cyanophenylpiperazine
Purification Methods Likely chromatography (inferred) Normal/reverse-phase chromatography

Biological Activity

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting its pharmacological significance.

Structural Overview

The compound features a morpholine ring, a sulfonamide group, and a thiophene-substituted pyrazole moiety. Its molecular formula is C14H18N4O2SC_{14}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 306.38 g/mol. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors. The sulfonamide group can inhibit certain enzymes by binding to their active sites, while the thiophene and pyrazole rings may modulate receptor activity, potentially acting as agonists or antagonists depending on the biological context .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related compounds, indicating that derivatives containing thiophene and pyrazole structures exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organism
Compound A0.22Staphylococcus aureus
Compound B0.25Escherichia coli
Compound C0.30Candida albicans

Anticancer Potential

The anticancer activity of compounds containing pyrazole and thiophene rings has also been explored. Research indicates that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, one study reported that similar compounds exhibited IC50 values below 100 µM against several cancer cell lines, including breast and lung cancer cells .

Table 2: Anticancer Activity

CompoundIC50 (µM)Cancer Cell Line
Compound D85MCF-7 (Breast Cancer)
Compound E72A549 (Lung Cancer)
Compound F95HCT116 (Colon Cancer)

Case Study 1: Antiviral Activity

A recent investigation into the antiviral properties of pyrazole derivatives found that certain modifications led to enhanced activity against viral infections. The study demonstrated that compounds similar to this compound could inhibit viral replication in vitro, suggesting potential for development as antiviral agents .

Case Study 2: Inflammation Modulation

Another study assessed the anti-inflammatory effects of related sulfonamide compounds in animal models. Results showed significant reduction in inflammatory markers when treated with these compounds, implying their potential utility in managing inflammatory diseases .

Q & A

Q. Q1. What are the recommended spectroscopic techniques for characterizing the structural integrity of this compound?

A1. Key techniques include:

  • 1H/13C-NMR : To confirm proton and carbon environments, particularly for the thiophene (δ ~6.8–7.5 ppm), pyrazole (δ ~7.0–8.5 ppm), and morpholine sulfonamide (δ ~3.5–4.0 ppm for morpholine protons) moieties .
  • IR Spectroscopy : To identify functional groups like sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and pyrazole C=N (stretching at ~1500–1600 cm⁻¹) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond lengths, especially if crystalline derivatives are synthesized (mean C–C bond precision: ±0.004 Å) .

Q. Q2. What synthetic routes are commonly employed to prepare pyrazole-sulfonamide hybrids?

A2. General methodologies include:

  • Nucleophilic Substitution : Reacting a pyrazole-ethylamine intermediate with morpholine-4-sulfonyl chloride under anhydrous conditions (e.g., DCM, TEA as base) .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for pyrazole-thiophene conjugation, followed by sulfonamide coupling .
  • Hydrazine Cyclocondensation : Formation of the pyrazole core using hydrazine hydrate and α,β-unsaturated ketones (e.g., thiophen-3-yl-propenone derivatives) .

Advanced Research Questions

Q. Q3. How can researchers optimize substitution reactions at the morpholine sulfonamide group to enhance bioactivity?

A3. Strategies include:

  • Regioselective Alkylation : Using alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃ to target the morpholine nitrogen while preserving sulfonamide integrity .
  • Metal-Catalyzed Cross-Couplings : Pd-mediated Buchwald-Hartwig amination to introduce aryl/heteroaryl groups at the sulfonamide nitrogen (e.g., Suzuki coupling with boronic acids) .
  • Computational Modeling : DFT studies to predict electronic effects of substituents on sulfonamide reactivity (e.g., Hammett σ values for electron-withdrawing groups) .

Q. Q4. How should researchers address contradictions in biological activity data between in vitro and in vivo models?

A4. Mitigation approaches:

  • Metabolic Stability Assays : Evaluate hepatic microsomal degradation (e.g., rat liver S9 fractions) to identify labile groups (e.g., morpholine oxidation) .
  • Pharmacokinetic Profiling : Monitor plasma protein binding and blood-brain barrier penetration using LC-MS/MS, adjusting logP via substituent modifications (target logP ~2–3) .
  • Epimer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve diastereomers that may exhibit divergent bioactivities .

Q. Q5. What analytical methods are suitable for detecting trace impurities in this compound?

A5. Recommended protocols:

  • HPLC-MS : Employ a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% formic acid to resolve sulfonamide-related byproducts (e.g., des-thiophene analogs) .
  • ICP-OES : Detect heavy metal residues (e.g., Pd from catalytic reactions) with a detection limit <1 ppm .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., sulfonamide hydrolysis) .

Methodological Considerations for Biological Assays

  • Antiproliferative Activity : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression (GraphPad Prism) .
  • Solubility Optimization : Prepare DMSO stock solutions (10 mM) and dilute in PBS (pH 7.4) with 0.1% Tween-80 for in vivo dosing .
  • SAR Studies : Systematically vary substituents on the pyrazole and thiophene rings to correlate electronic effects (Hammett constants) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.